

An In-depth Technical Guide to 2,7-Dimethyloct-6-en-3-ol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, potential synthesis, analytical methodologies, and biological context of the acyclic monoterpenoid, **2,7-Dimethyloct-6-en-3-ol**.

Chemical Identification and Properties

2,7-Dimethyloct-6-en-3-ol is a secondary alcohol with the molecular formula C10H20O.[1] Its structure features a ten-carbon backbone with methyl substitutions at positions 2 and 7, a double bond at position 6, and a hydroxyl group at position 3.

Table 1: Chemical Identifiers for **2,7-Dimethyloct-6-en-3-ol**



Identifier	Value
IUPAC Name	2,7-dimethyloct-6-en-3-ol[1]
CAS Number	50735-59-6[1]
Molecular Formula	C10H20O[1]
InChI	InChI=1S/C10H20O/c1-8(2)6-5-7- 10(11)9(3)4/h6,9-11H,5,7H2,1-4H3[1]
InChlKey	XVDRWXTVFRCNQZ-UHFFFAOYSA-N[1]
SMILES	CC(C(CCC=C(C)C)O)C[1]

Table 2: Physicochemical Properties of 2,7-Dimethyloct-6-en-3-ol

Property	Value
Molecular Weight	156.27 g/mol [2]
XLogP3-AA (est.)	2.9
Hydrogen Bond Donor Count	1[1]
Hydrogen Bond Acceptor Count	1[1]
Rotatable Bond Count	5[1]
Exact Mass	156.151415 g/mol [1]
Monoisotopic Mass	156.151415 g/mol [1]
Topological Polar Surface Area	20.2 Å ² [1]
Heavy Atom Count	11[1]
Complexity	149[1]

Experimental Protocols

While specific experimental protocols for **2,7-Dimethyloct-6-en-3-ol** are not readily available in the literature, this section outlines plausible methodologies for its synthesis and analysis based



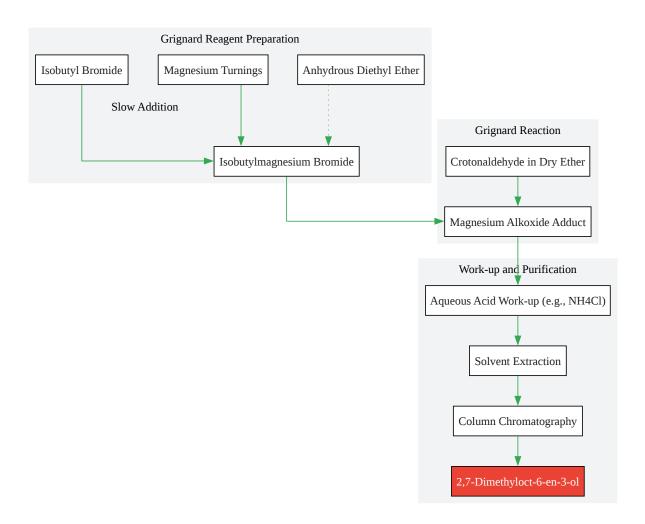
on established organic chemistry principles and techniques for similar compounds.

Synthesis Protocol: A Grignard Reaction Approach

A logical synthetic route to **2,7-Dimethyloct-6-en-3-ol** involves the reaction of an appropriate Grignard reagent with an aldehyde.[3] Specifically, the reaction of isobutylmagnesium bromide with crotonaldehyde could yield the target molecule.

Experimental Workflow: Synthesis of 2,7-Dimethyloct-6-en-3-ol





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Caption: Synthesis workflow for **2,7-Dimethyloct-6-en-3-ol**.



Methodology:

- Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether under a nitrogen atmosphere. A solution of isobutyl bromide in anhydrous diethyl ether is added dropwise to initiate the reaction. The mixture is stirred until the magnesium is consumed.
- Grignard Reaction: The prepared Grignard reagent is cooled in an ice bath. A solution of crotonaldehyde in anhydrous diethyl ether is added dropwise with continuous stirring. The reaction is allowed to proceed to completion.
- Work-up: The reaction mixture is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
- Extraction and Purification: The organic layer is separated, and the aqueous layer is
 extracted with diethyl ether. The combined organic extracts are dried over anhydrous sodium
 sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is
 purified by column chromatography on silica gel.

Analytical Protocols

The analysis of **2,7-Dimethyloct-6-en-3-ol**, a volatile terpenoid alcohol, can be effectively performed using Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantification, and High-Performance Liquid Chromatography (HPLC) for purity assessment.

2.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile organic compounds. [4][5][6][7][8]

Methodology:

- Sample Preparation: A dilute solution of the compound in a volatile solvent (e.g., hexane or dichloromethane) is prepared.
- Instrumentation: A gas chromatograph coupled to a mass spectrometer.
- GC Conditions:



- o Column: A non-polar capillary column (e.g., DB-5ms).
- Injector Temperature: 250 °C.
- Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.
- Carrier Gas: Helium at a constant flow rate.
- · MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: m/z 40-400.
- Data Analysis: The retention time and the mass spectrum of the analyte are compared to a reference standard or a spectral library for identification. Quantification can be achieved using an internal standard.
- 2.2.2. High-Performance Liquid Chromatography (HPLC)

HPLC can be used for the analysis of terpenoids, although it is more commonly applied to less volatile compounds.[9][10][11][12][13]

Methodology:

- Sample Preparation: The sample is dissolved in the mobile phase.
- Instrumentation: An HPLC system with a UV or refractive index detector.
- HPLC Conditions:
 - Column: A reverse-phase C18 column.
 - Mobile Phase: An isocratic or gradient mixture of methanol and water or acetonitrile and water.
 - Flow Rate: 1.0 mL/min.



- Detection: UV detection at a low wavelength (e.g., 210 nm) or a refractive index detector.
- Data Analysis: The retention time and peak area are used for identification and quantification against a standard.

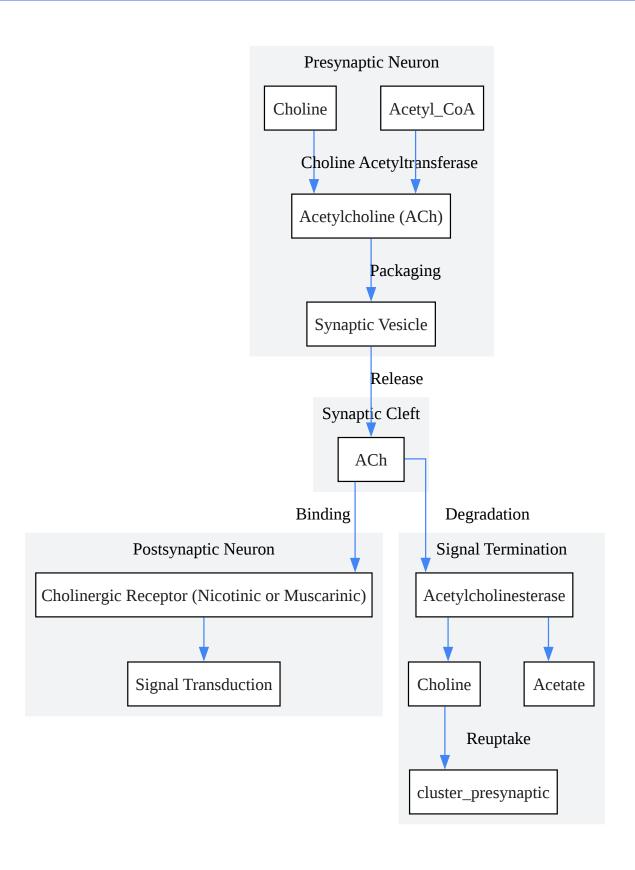
Biological Context and Signaling Pathways

While there is no direct evidence of **2,7-Dimethyloct-6-en-3-ol**'s involvement in specific signaling pathways, structurally related compounds have shown biological activity. For instance, citronellal (3,7-dimethyloct-6-enal) and citronellyl acetate have been found to augment cholinergic response. This suggests that compounds with this carbon skeleton may interact with the cholinergic signaling pathway.

The cholinergic system is crucial for a variety of physiological processes, including muscle contraction, memory, and attention.[14] It primarily utilizes the neurotransmitter acetylcholine. [14]

Cholinergic Signaling Pathway





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Caption: Overview of the cholinergic signaling pathway.



This pathway involves the synthesis of acetylcholine in the presynaptic neuron, its release into the synaptic cleft, binding to cholinergic receptors on the postsynaptic neuron to elicit a response, and subsequent degradation by acetylcholinesterase to terminate the signal.[15][16] [17][18] The potential interaction of **2,7-Dimethyloct-6-en-3-ol** or its metabolites with components of this pathway, such as the receptors or the degrading enzyme, could be a subject for future research.

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